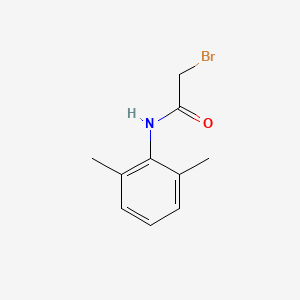

2-bromo-N-(2,6-dimethylphenyl)acetamide

Overview

Description

“2-bromo-N-(2,6-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO . It has a molecular weight of 242.11 g/mol .

Synthesis Analysis

While specific synthesis methods for “2-bromo-N-(2,6-dimethylphenyl)acetamide” were not found in the search results, related compounds have been studied. For instance, the formation of an intermolecular H-bonded interaction between LP (O 61) and σ ∗ (N 18 –H 19) with stabilization energy of 2.64 kcal/mol was observed in a related compound .Molecular Structure Analysis

The molecular structure of “2-bromo-N-(2,6-dimethylphenyl)acetamide” can be represented by the InChI code:InChI=1S/C10H12BrNO/c1-7-4-3-5-8 (2)10 (7)12-9 (13)6-11/h3-5H,6H2,1-2H3, (H,12,13) . This indicates the presence of bromine, nitrogen, oxygen, and carbon atoms in the molecule . Chemical Reactions Analysis

The NBO analysis corroborates the formation of an intermolecular H-bonded interaction between LP (O 61) and σ ∗ (N 18 –H 19) with stabilization energy of 2.64 kcal/mol, which quantifies the magnitude of bonding .Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.11 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 241.01023 g/mol . The Topological Polar Surface Area is 29.1 Ų . The compound has a Heavy Atom Count of 13 .Scientific Research Applications

Pharmaceutical Research: Analgesic Development

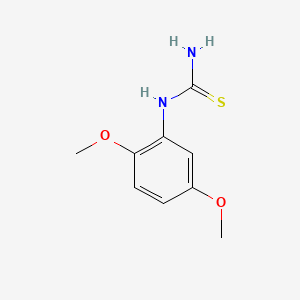

2-bromo-N-(2,6-dimethylphenyl)acetamide has been explored in pharmaceutical research for its potential as an analgesic. Studies have synthesized new aminobenzothiazole analogs of lidocaine, a common local anesthetic, by altering the amine moiety to include compounds like 2-bromo-N-(2,6-dimethylphenyl)acetamide . These derivatives have shown promising results in reducing pain more effectively than traditional compounds, particularly those with electron-withdrawing groups.

Organic Synthesis: Intermediate for Chemical Compounds

In organic synthesis, 2-bromo-N-(2,6-dimethylphenyl)acetamide serves as an intermediate for the synthesis of various chemical compounds. Its bromo and acetamide groups make it a versatile precursor for further chemical modifications, leading to the creation of a wide range of substances with potential applications in different industries .

Material Science: Synthesis of Advanced Materials

The compound is used in material science for the synthesis of advanced materials. Its molecular structure can be incorporated into polymers or other materials to impart specific properties, such as increased durability or chemical resistance .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 2-bromo-N-(2,6-dimethylphenyl)acetamide is utilized in chromatographic methods for the separation and analysis of complex mixtures. Its unique properties can aid in the identification and quantification of substances within a sample .

Medicinal Chemistry: Drug Design and Discovery

This compound is also significant in medicinal chemistry for drug design and discovery. Its structural similarity to lidocaine suggests potential uses in designing new anesthetic agents or other therapeutic drugs .

Chemical Research: Study of Reaction Mechanisms

Researchers use 2-bromo-N-(2,6-dimethylphenyl)acetamide to study reaction mechanisms. Its reactivity with various chemicals can provide insights into the kinetics and dynamics of chemical reactions, which is fundamental in developing new synthetic methodologies .

Biomedical Applications: Nerve Blockers

Due to its structural relation to lidocaine, this compound is being investigated for its use as a nerve blocker in biomedical applications. It could potentially be used to manage pain or as a local anesthetic in surgical procedures .

Industrial Applications: Manufacturing Processes

In industrial applications, 2-bromo-N-(2,6-dimethylphenyl)acetamide may be used in manufacturing processes that require specific chemical reactions. Its properties could be harnessed to create specialized products or to improve existing manufacturing techniques .

Safety And Hazards

While specific safety and hazards information for “2-bromo-N-(2,6-dimethylphenyl)acetamide” was not found in the search results, general safety measures for handling chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name |

2-bromo-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQPTEFSATTZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960652 | |

| Record name | 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,6-dimethylphenyl)acetamide | |

CAS RN |

40251-98-7 | |

| Record name | 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

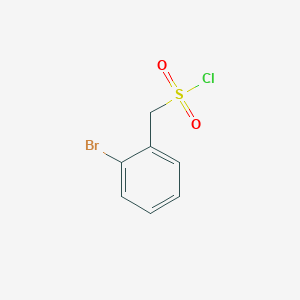

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

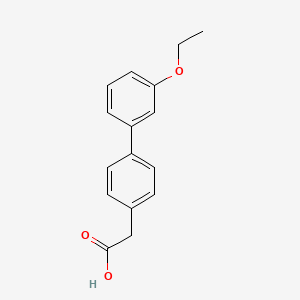

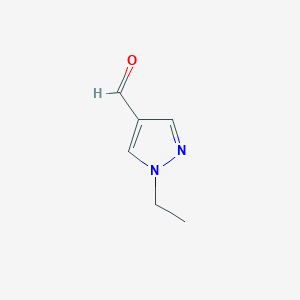

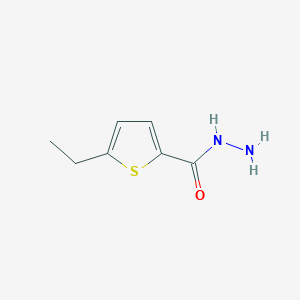

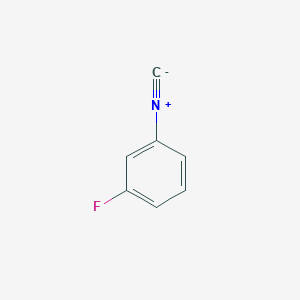

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.